molecular formula C11H22N2O B1485617 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2153728-08-4

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1485617
CAS No.: 2153728-08-4
M. Wt: 198.31 g/mol
InChI Key: FELJJPUOLXJJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, serving primarily as a versatile synthetic building block. The 4-ethylpiperazine group is a privileged structure in drug design, frequently found in molecules that exhibit biological activity . This particular scaffold is commonly employed in the synthesis of more complex molecules for screening against various therapeutic targets. The incorporation of the piperazine ring can significantly influence a compound's pharmacokinetic properties, such as its solubility and bioavailability, making it a valuable fragment for lead optimization . The structural motif of embedding a polar group like a hydroxyl within a cyclobutane ring, linked to a piperazine, is a strategy used to modulate the three-dimensional structure and physicochemical characteristics of research compounds . While the specific biological profile of this compound would require empirical determination, analogs featuring the 4-ethylpiperazine moiety have been investigated in numerous patent applications and research studies for a range of applications . Researchers utilize this compound in the development and exploration of new chemical entities. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use.

Properties

IUPAC Name

1-[(4-ethylpiperazin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-12-6-8-13(9-7-12)10-11(14)4-3-5-11/h14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELJJPUOLXJJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol is a chemical compound characterized by its unique cyclobutane structure and the presence of a 4-ethylpiperazine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

The molecular formula of this compound is C10H20N2OC_{10}H_{20}N_{2}O, with a molecular weight of approximately 184.28 g/mol. The compound features a cyclobutane ring substituted with a hydroxyl group and a piperazine derivative, which influences its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanone with 4-ethylpiperazine under controlled conditions. Key parameters for the synthesis include:

Parameter Condition
Solvent Ethanol or THF
Base Sodium hydride
Temperature Room temperature
Reaction Time Several hours

This method yields high purity and yield, making it suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest potential anticancer activity, particularly against certain human cancer cell lines. The compound may induce apoptosis or inhibit proliferation through modulation of signaling pathways involved in cell survival. For instance, the interaction with specific receptors or enzymes can lead to altered gene expression associated with cancer progression.

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also affect neurotransmitter systems. Research into similar piperazine derivatives has shown promise in treating neurological disorders by acting as antagonists or agonists at various receptors (e.g., serotonin or dopamine receptors). This suggests that this compound could be explored for its potential in psychiatric and neurological applications.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation: It could bind to neurotransmitter receptors, influencing signaling pathways.

Further studies using biochemical assays are required to elucidate these mechanisms in detail.

Case Studies

Several case studies have been conducted on related compounds to establish a framework for understanding the biological activity of this compound:

  • Antimicrobial Efficacy: A study evaluated the antimicrobial properties of piperazine derivatives against clinical isolates, demonstrating significant inhibition rates comparable to standard antibiotics.
  • Anticancer Activity: Another investigation focused on the cytotoxic effects of cyclobutane derivatives on breast cancer cell lines, revealing dose-dependent responses and potential pathways for therapeutic development.
  • Neuroactive Potential: Research into piperazine-based compounds highlighted their effects on serotonin receptors, suggesting a role in mood regulation and anxiety reduction.

Comparison with Similar Compounds

Key Observations :

  • Adamantane-containing analogs () exhibit significantly higher molecular weight (432.54 g/mol) and complex crystal packing, which could reduce bioavailability despite enhanced target affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Calculated LogP* Water Solubility (Predicted)
Target Compound 185.29 ~1.2 Moderate
1-[(methylamino)methyl]cyclobutan-1-ol [5] 115.18 ~0.3 High
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol [6] 172.27 ~0.8 Moderate
Compound in [3] 432.54 ~3.5 Low

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s 4-ethylpiperazine group balances lipophilicity (LogP ~1.2) and solubility, making it more membrane-permeable than the hydrophilic methylamino analog but less so than adamantane-containing derivatives .
  • Aminobutyl-substituted analogs () show intermediate LogP, suggesting tunable pharmacokinetics through side-chain modification.

Preparation Methods

Synthesis of Cyclobutan-1-ol Intermediate

The cyclobutanol moiety can be prepared by reduction of cyclobutanone:

  • Reduction of Cyclobutanone : Cyclobutanone is reduced to cyclobutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). NaBH4 is preferred for its milder conditions and selectivity.
Step Reagents/Conditions Outcome Notes
1 Cyclobutanone + NaBH4 in MeOH Cyclobutan-1-ol Mild conditions, high yield
2 Workup with water and extraction Isolation of cyclobutanol Purification by distillation or chromatography

Introduction of the (4-Ethylpiperazin-1-yl)methyl Group

This key step involves attaching the 4-ethylpiperazinylmethyl substituent to the cyclobutanol:

  • Route A: Nucleophilic Substitution via Halomethyl Cyclobutanol

    • Halomethylation of Cyclobutanol : The hydroxyl group of cyclobutanol is converted into a good leaving group such as a bromide or chloride via reaction with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), yielding halomethylcyclobutane.

    • Nucleophilic substitution with 4-ethylpiperazine : The halomethyl intermediate undergoes nucleophilic substitution with 4-ethylpiperazine, where the secondary amine nitrogen attacks the electrophilic carbon bearing the halogen, forming the desired this compound.

Step Reagents/Conditions Outcome Notes
1 Cyclobutanol + SOCl2 or PBr3 Halomethylcyclobutane intermediate Controlled temperature to avoid side reactions
2 Halomethylcyclobutane + 4-ethylpiperazine This compound Polar aprotic solvents (e.g., DMF) promote substitution
Step Reagents/Conditions Outcome Notes
1 Cyclobutanone + 4-ethylpiperazine + NaBH(OAc)3 This compound Mild acidic conditions favor imine formation

This reductive amination route is advantageous due to fewer steps and milder conditions.

Detailed Research Findings and Data

Yield and Purity

  • The reductive amination method typically provides yields in the range of 70–85%, with high regio- and stereoselectivity, depending on reaction conditions and solvent choice.
  • The nucleophilic substitution route yields can vary from 60–80%, depending on the leaving group quality and nucleophile excess.
  • Purification is commonly achieved by column chromatography or recrystallization, ensuring purity >98% as verified by HPLC or NMR.

Reaction Conditions Optimization

Parameter Nucleophilic Substitution Reductive Amination
Solvent DMF, DMSO, or acetonitrile Dichloromethane, methanol, or ethanol
Temperature 50–80 °C Room temperature to 40 °C
Reaction Time 12–24 hours 4–12 hours
Molar Ratios 1:1.2 (halide:piperazine) 1:1.1 (ketone:piperazine)
Catalyst/Additives Base such as K2CO3 or triethylamine Acid catalyst (acetic acid) for imine formation

Analytical Characterization

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%) Purity Achieved (%)
Nucleophilic Substitution Halomethylation → Substitution with piperazine Well-established, scalable Requires halogenation step 60–80 >98
Reductive Amination Imine formation → Reduction Fewer steps, mild conditions Sensitive to moisture, requires careful pH control 70–85 >98

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.